molecular formula C15H14ClN3O4S B11133927 N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine

N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine

Cat. No.: B11133927
M. Wt: 367.8 g/mol
InChI Key: MFUAYDICAONZQO-UHFFFAOYSA-N
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Description

N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine is a synthetic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a chlorophenyl group, and a glycylglycine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a chlorophenyl derivative and a thioamide.

    Introduction of the Glycylglycine Moiety: The glycylglycine moiety is introduced through a peptide coupling reaction, using reagents such as carbodiimides or other peptide coupling agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput synthesis techniques, advanced purification methods, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.

    Substitution: Amines, thiols; reactions can be conducted under mild to moderate conditions, often in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives with various functional groups.

Scientific Research Applications

N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine can be compared with other thiazole derivatives, such as:

    2-(4-chlorophenyl)-4-methyl-1,3-thiazole: Lacks the glycylglycine moiety, making it less versatile in biological applications.

    N-{[2-(4-methylphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine: Similar structure but with a methyl group instead of a chlorine atom, which may affect its reactivity and biological activity.

    N-{[2-(4-chlorophenyl)-4-ethyl-1,3-thiazol-5-yl]carbonyl}glycylglycine: Contains an ethyl group instead of a methyl group, potentially altering its chemical and biological properties.

Properties

Molecular Formula

C15H14ClN3O4S

Molecular Weight

367.8 g/mol

IUPAC Name

2-[[2-[[2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C15H14ClN3O4S/c1-8-13(14(23)18-6-11(20)17-7-12(21)22)24-15(19-8)9-2-4-10(16)5-3-9/h2-5H,6-7H2,1H3,(H,17,20)(H,18,23)(H,21,22)

InChI Key

MFUAYDICAONZQO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

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